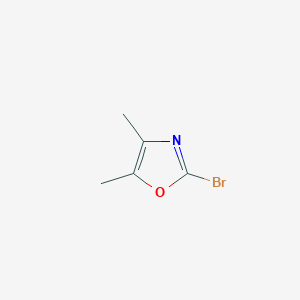

2-Bromo-4,5-dimethyloxazole

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Organic Synthesis and Chemical Sciences

Oxazole derivatives, five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, are of paramount importance in the chemical sciences. Their versatile scaffold is a key feature in a multitude of natural products and synthetically developed molecules with a wide spectrum of biological activities. sci-hub.semdpi.com Consequently, oxazole-containing compounds are integral to medicinal chemistry, with applications as antibacterial, antifungal, anti-inflammatory, anticancer, and antiviral agents. mdpi.comresearchgate.net

Beyond their pharmacological relevance, oxazoles serve as crucial intermediates and building blocks in organic synthesis. researchgate.net Their unique electronic properties and the ability to undergo various chemical transformations make them valuable precursors for the construction of more complex molecular architectures. The oxazole ring can be found in agrochemicals, dyes, and advanced materials, highlighting its broad utility in industrial applications. researchgate.net The structural flexibility of the oxazole moiety allows for its incorporation into diverse molecular designs, enhancing properties like bioavailability and metabolic stability in drug candidates.

Overview of Halogenated Oxazoles as Synthetic Intermediates and Building Blocks

Within the family of oxazole derivatives, halogenated oxazoles, particularly bromooxazoles, stand out as exceptionally versatile synthetic intermediates. sci-hub.sechemrxiv.org The presence of a bromine atom on the oxazole ring provides a reactive "handle" for further molecular elaboration. This feature is critical for the strategic construction of complex, highly functionalized molecules.

The carbon-bromine bond in compounds like 2-Bromo-4,5-dimethyloxazole can be readily cleaved and replaced, making it a prime substrate for a variety of chemical reactions. Most notably, bromooxazoles are key participants in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. sci-hub.se These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling chemists to link the oxazole core to other molecular fragments with high precision. The bromine atom can also be substituted by various nucleophiles, further expanding the synthetic possibilities. This utility makes halogenated oxazoles indispensable building blocks in combinatorial chemistry and the synthesis of natural product analogs. researchgate.net

Historical Context and Evolution of Research on this compound

The study of oxazoles dates back to the late 19th century, with the oxazole ring system first being reported by Hantzsch in 1887. However, practical and general synthetic methods for preparing these heterocycles were not developed until much later, with significant advancements occurring from 1947 onwards. The discovery of naturally occurring oxazoles further fueled research into their synthesis and properties.

The synthesis of halogenated oxazoles has evolved significantly over the decades. Early methods often involved harsh conditions and offered limited control over regioselectivity. Modern synthetic chemistry has introduced more sophisticated and controlled approaches. A common strategy for preparing bromooxazoles involves the direct electrophilic bromination of a pre-formed oxazole ring using a bromine source like N-Bromosuccinimide (NBS). colab.ws For a compound like this compound, this would involve the bromination of 4,5-dimethyloxazole (B1362471).

Another powerful and regiocontrolled method that has gained prominence is the lithiation of an oxazole followed by quenching with an electrophilic bromine source. colab.ws This allows for the specific placement of the bromine atom at a desired position on the ring. For instance, the synthesis of the isomeric 5-bromo-2,4-dimethyloxazole has been achieved through the flash-vacuum pyrolysis of 2-acetyl-4-bromo-3-methylisoxazol-5(2H)-one and by direct bromination of 2,4-dimethyloxazole (B1585046) with NBS. colab.ws While a definitive historical account of the first synthesis of this compound is not prominently documented, its preparation logically follows from these established and evolving synthetic methodologies for substituted bromooxazoles.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVISYCNCKXBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622352 | |

| Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240612-08-1 | |

| Record name | 2-Bromo-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,5-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2 Bromo 4,5 Dimethyloxazole

Reaction Mechanisms of Oxazole (B20620) Ring Formation and Bromination

The synthesis of the core 4,5-dimethyloxazole (B1362471) structure can be achieved through various established cyclization strategies. Classical methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes. ijpsonline.com A more contemporary approach is the van Leusen reaction, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). ijpsonline.com In biosynthetic pathways, oxazole rings can be formed via enzymatic processes that catalyze cyclodehydration, sometimes involving ATP-dependent activation of an amide backbone. nih.gov

The introduction of the bromine atom at the C-2 position of the 4,5-dimethyloxazole ring is a critical step that imparts significant synthetic utility to the molecule. A highly effective and regiocontrolled method for the synthesis of 2-bromooxazoles involves a direct lithiation-bromination sequence. sci-hub.se This process typically uses a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the most acidic proton of the oxazole ring, which is located at the C-2 position. thieme-connect.desci-hub.se The resulting 2-lithiooxazole intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE), to yield the 2-bromooxazole (B165757) derivative with high regioselectivity. sci-hub.se This method has been successfully applied to a range of substituted oxazoles on a multigram scale. sci-hub.se

Regioselectivity in Substitution Reactions of Oxazole Moieties

The substitution patterns on the oxazole ring are dictated by the electronic properties of the heterocycle. The ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom. thieme-connect.de Conversely, the C-2 position is the most electron-deficient and, therefore, the most reactive site for nucleophilic attack or deprotonation.

Nucleophilic substitution reactions on the oxazole ring itself are considered rare unless an activating group is present. tandfonline.com However, when a halogen, such as the bromine in 2-bromo-4,5-dimethyloxazole, is located on the ring, it can be displaced by nucleophiles. The established order of reactivity for nucleophilic substitution of halogens on the oxazole ring is C-2 >> C-4 > C-5. tandfonline.com This makes the bromine atom in this compound highly susceptible to displacement by various nucleophiles, such as amines and thiols, typically under basic conditions. tandfonline.comevitachem.com This reactivity allows for the direct introduction of new functional groups at the C-2 position.

Direct electrophilic substitution on the parent oxazole ring is generally difficult and requires forcing conditions. thieme-connect.de When it does occur, substitution is directed primarily to the C-5 position. tandfonline.com However, the most practical and widely used method for achieving formal electrophilic substitution, especially at the C-2 position, is through a metalation-electrophile quench sequence. sci-hub.se As described for its synthesis, the deprotonation of the 4,5-dimethyloxazole ring with a strong base occurs selectively at C-2, allowing for the subsequent reaction with an electrophile (like a bromine source) to achieve substitution at that specific position. sci-hub.se

Nucleophilic Substitution Patterns on the Oxazole Ring

Cross-Coupling Reactions Involving the Bromine Moiety of this compound

The bromine atom at the C-2 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. Bromooxazoles are well-established as effective coupling partners in these reactions. sci-hub.seresearchgate.net this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their corresponding esters to synthesize more complex 2-aryl-4,5-dimethyloxazoles. tandfonline.comevitachem.com These reactions typically employ a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can be optimized to achieve high yields. mdpi.com

Below is a table summarizing typical conditions used for Suzuki-Miyaura couplings of related aryl bromides, which are applicable to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Finding | Ref |

| Pd(dppf)Cl₂ | (dppf) | AcOK | Dioxane | 80 | Effective for converting aryl bromides to boronate esters. | nih.gov |

| Pd₂(dba)₃ | Tricyclohexylphosphine | K₃PO₄ | 1,4-Dioxane | 150 (Microwave) | Efficient coupling of aryl bromides with arylboronic acids. | nih.gov |

| PdCl₂·dppf | (dppf) | NaOH (aq) | Tetrahydrofuran | 120 (Microwave) | Rapid and efficient coupling of brominated chalcones. | mdpi.com |

| Ni catalyst | - | - | - | - | Used in one-pot Suzuki-Miyaura reactions to produce trisubstituted oxazoles. ijpsonline.com | ijpsonline.com |

This table is representative of conditions used for Suzuki-Miyaura reactions on similar substrates.

The Buchwald-Hartwig amination is another cornerstone of modern palladium-catalyzed cross-coupling, enabling the formation of C-N bonds between an aryl halide and an amine. Aryl bromides are versatile intermediates for this transformation. nih.gov this compound can thus serve as the electrophilic partner in reactions with primary or secondary amines to produce 2-amino-4,5-dimethyloxazole derivatives. These reactions are crucial for synthesizing molecules with applications in medicinal chemistry and materials science. researchgate.net The catalytic system generally consists of a palladium precursor and a specialized phosphine ligand, with a strong base being required to facilitate the reaction.

The table below presents common catalytic systems for Buchwald-Hartwig amination of aryl halides.

| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) | Finding | Ref |

| Pd-NHC complexes | N-Heterocyclic Carbene | KOtBu | 1,4-Dioxane | 80 | Effective for amination of aryl chlorides with cyclic secondary amines. | researchgate.net |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | General conditions for coupling aryl bromides with various amines. | - |

| - | - | - | - | - | Aryl bromide intermediates readily participate in Buchwald-Hartwig reactions to afford diverse amine analogs. nih.gov | nih.gov |

This table is representative of conditions used for Buchwald-Hartwig amination on similar substrates.

Other Organometallic Coupling Reactions for Oxazole Functionalization

Beyond the more common Suzuki and Negishi reactions, the C2-bromo substituent of this compound serves as a versatile handle for a variety of other organometallic cross-coupling reactions. These methods broaden the scope of accessible structures by enabling the formation of carbon-carbon and carbon-heteroatom bonds with different classes of organometallic reagents. The reactivity of the C-Br bond at the electron-deficient C2 position of the oxazole makes it an excellent electrophilic partner in these transformations. tandfonline.com

Stille Coupling: The Stille reaction is a powerful and versatile coupling method that pairs an organohalide with an organostannane reagent, catalyzed by palladium. organic-chemistry.org For this compound, this reaction would involve its treatment with an organotin compound (R-SnR'₃) in the presence of a Pd(0) catalyst, such as Pd(PPh₃)₄. The primary advantage of the Stille coupling is the stability and tolerance of organostannanes to a wide array of functional groups, allowing for the introduction of complex alkyl, vinyl, aryl, or alkynyl moieties at the C2 position. The main drawback is the toxicity and difficulty in removing tin-containing byproducts. organic-chemistry.org

Corey-House Synthesis (Gilman Reagents): The Corey-House synthesis offers a valuable route for forming C-C bonds by reacting an organohalide with a lithium diorganocopper reagent (R₂CuLi), also known as a Gilman reagent. libretexts.orglibretexts.org In this context, this compound would react with a Gilman reagent, where one of the organic groups from the cuprate (B13416276) displaces the bromide to form a new 2-substituted-4,5-dimethyloxazole. This method is particularly effective for coupling with alkyl, vinyl, and aryl halides. libretexts.org The mechanism involves the oxidative addition of the copper center to the C-Br bond, followed by reductive elimination to form the final product. libretexts.org

Direct C-H Arylation: Palladium-catalyzed direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions that avoids the pre-functionalization of the coupling partner. beilstein-journals.org In a reverse application, while this compound acts as the electrophile, related reactions show that various heteroarenes can be directly coupled with aryl bromides. psu.edu This suggests the viability of coupling this compound with other heterocycles that possess an activatable C-H bond, expanding the synthetic toolkit for creating complex bi-heterocyclic structures.

The table below summarizes these alternative organometallic coupling reactions.

Table 1: Overview of Other Organometallic Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst/Promoter | Bond Formed |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnR'₃) | Palladium (e.g., Pd(PPh₃)₄) | C-C |

| Corey-House Synthesis | Gilman Reagent (R₂CuLi) | Copper | C-C |

| Direct C-H Arylation | Heteroarene (Het-H) | Palladium (e.g., Pd(OAc)₂) | C-C (Aryl-Het) |

Other Transformations of this compound

In addition to reactions that substitute the bromine atom, this compound can undergo transformations involving the oxazole core itself or the peripheral methyl groups. These reactions provide pathways for more profound structural modifications.

Derivatization Strategies via the Oxazole Core

The aromatic oxazole ring, while relatively stable, can participate in specific reactions that alter its structure. The reactivity of the core is influenced by the substitution pattern, including the bromine at C2 and the methyl groups at C4 and C5.

Diels-Alder Reaction: Oxazoles can function as dienes in [4+2] cycloaddition reactions, particularly with highly reactive dienophiles. tandfonline.com This reaction typically leads to a bicyclic intermediate which can subsequently undergo rearrangement and loss of a small molecule (like water or nitrile) to yield a new, functionalized aromatic ring, such as a furan (B31954) or pyridine. The specific outcome depends on the substituents on the oxazole and the nature of the dienophile.

Oxidation: The oxazole ring is susceptible to oxidation, which can lead to ring cleavage. tandfonline.com Oxidation often occurs at the C4-C5 bond, potentially yielding fragments derived from the original heterocycle. This destructive functionalization can be a route to acyclic structures with defined stereochemistry if starting from a chiral precursor.

Photolysis: Irradiation of oxazoles can induce photochemical rearrangements. tandfonline.com Depending on the wavelength and reaction conditions, photolysis can lead to the formation of isomeric structures, such as isoxazoles or imidazole (B134444) derivatives, through complex mechanistic pathways involving ring-opening and re-cyclization.

Table 2: Transformations Involving the Oxazole Core

| Reaction Type | Reagent/Condition | Potential Outcome |

|---|---|---|

| Diels-Alder Cycloaddition | Reactive Dienophile (e.g., maleic anhydride) | Formation of new heterocyclic or aromatic rings |

| Ring Oxidation | Oxidizing Agent (e.g., O₃, KMnO₄) | Cleavage of the C4=C5 bond |

| Photolysis | UV Irradiation | Isomerization to other heterocycles |

Functionalization at the Methyl Groups

The methyl groups at the C4 and C5 positions of the oxazole ring are not merely inert substituents. Their C-H bonds can be activated for chemical transformation, a property influenced by the electron-withdrawing nature of the heterocyclic ring. Research on related dimethyl-substituted heterocycles has shown that electron-accepting groups on the ring increase the acidity of adjacent methyl protons. mdpi.com This activation makes them susceptible to deprotonation by a strong base.

Deprotonation and Electrophilic Quench: Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), could selectively deprotonate one of the methyl groups. The resulting carbanion is a potent nucleophile that can be trapped with various electrophiles. This strategy allows for the elongation or functionalization of the methyl side chains, for example, through reaction with alkyl halides (alkylation), aldehydes or ketones (to form alcohols), or carbon dioxide (carboxylation).

Condensation Reactions: The activated methyl groups can also participate in condensation reactions. In the presence of a base, they can react with aldehydes (e.g., benzaldehyde) in a manner analogous to an aldol (B89426) condensation, yielding a styryl-type substituent at the C4 or C5 position after dehydration. Studies on 3,5-dimethylisoxazole (B1293586) derivatives have demonstrated the viability of this approach, where a methyl group condenses with an aromatic aldehyde. mdpi.com

Table 3: Potential Functionalization at Methyl Groups

| Reaction Type | Reagent/Condition | Potential Product |

|---|

Computational Chemistry and Theoretical Studies on 2 Bromo 4,5 Dimethyloxazole

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the electronic properties of organic molecules. For oxazole (B20620) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine key reactivity indicators. science.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher reactivity. researchgate.net

In the case of 2-Bromo-4,5-dimethyloxazole, the bromine atom at the C2 position, along with the methyl groups at C4 and C5, significantly influences the electronic landscape. The bromine atom acts as an electron-withdrawing group, which is expected to lower the energy of the LUMO. evitachem.com A lower LUMO energy enhances the molecule's susceptibility to nucleophilic attack at or near the C2 position. Conversely, the electron-donating nature of the two methyl groups increases the electron density of the ring, affecting the HOMO energy.

DFT calculations can model the electron density distribution, identifying sites that are prone to electrophilic or nucleophilic substitution. For halogenated oxazoles, the C2 position is particularly susceptible to nucleophilic substitution. tandfonline.com

| Compound | Heat of Formation (kcal/mol) | -HOMO (eV) | LUMO (eV) | Energy Gap (ΔE eV) | Dipole Moment (μ, Debye) |

|---|---|---|---|---|---|

| 4,5-dimethyloxazole (B1362471) | -19.95 | 8.780 | 4.854 | 13.634 | 1.89 |

Data derived from a study on methyl-substituted oxazoles using ab initio methods, which provide similar insights to DFT. researchgate.net

The introduction of a bromine atom at the C2 position would be expected to increase the heat of formation and significantly alter the orbital energies and dipole moment compared to the values for 4,5-dimethyloxazole.

Ab Initio Methods for Geometric and Electronic Structure Elucidation

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, are fundamental in elucidating the geometric and electronic structures of molecules. researchgate.net These methods can accurately calculate parameters such as bond lengths, bond angles, and net atomic charges.

For the oxazole ring system, ab initio calculations have been used to study the effects of different substituents on the core structure. researchgate.net The geometry of the five-membered oxazole ring is influenced by its substituents. In this compound, the C-Br bond at the C2 position and the C-C bonds of the methyl groups at C4 and C5 define its unique steric and electronic profile.

Studies on the parent oxazole molecule have determined its precise geometry, providing a reference for understanding substituted derivatives. researchgate.net The table below shows the net atomic charges for the parent 4,5-dimethyloxazole as calculated by ab initio methods, illustrating the charge distribution across the ring before the introduction of the bromine atom. researchgate.net

| Atom | Net Atomic Charge |

|---|---|

| O1 | -0.370 |

| C2 | 0.245 |

| N3 | -0.292 |

| C4 | 0.130 |

| C5 | -0.106 |

Calculated net atomic charges for 4,5-dimethyloxazole. researchgate.net

The bromine atom at C2 would significantly increase the positive charge on the C2 carbon, making it a more prominent electrophilic center.

Quantitative Structure-Activity Relationship (QSAR) Studies for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov For halogenated aromatic compounds, QSAR models can predict reactivity in reactions like cross-coupling by correlating steric and electronic parameters (such as Hammett constants) with experimental outcomes.

While specific QSAR models for this compound are not documented, the principles of QSAR are applicable. A QSAR model for this compound and its analogs would involve calculating various molecular descriptors:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, often derived from DFT or ab initio calculations. researchgate.net

Steric Descriptors: Molecular volume, surface area, and specific substituent parameters that quantify their size.

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors would then be used to build a regression model against experimentally determined reactivity data, for instance, in Suzuki or Stille coupling reactions where bromo-substituted heterocycles are common substrates. The goal of such a model would be to predict the reactivity of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced performance in specific chemical transformations. nih.gov

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating complex reaction mechanisms at the molecular level. For bromo-substituted oxazoles, this includes modeling the pathways of important synthetic reactions. For example, the Suzuki-Miyaura coupling reaction, a common method for forming carbon-carbon bonds, has been applied to brominated oxazole derivatives. evitachem.comtandfonline.com

Computational modeling of a Suzuki coupling involving this compound would typically investigate:

Oxidative Addition: The initial step where the palladium catalyst inserts into the C-Br bond. Modeling this step would involve calculating the transition state energy to understand the reaction kinetics.

Transmetalation: The transfer of the organic group from the boronic acid (or ester) to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the catalyst is regenerated.

Furthermore, computational studies on the parent oxazole have explored its excited-state dynamics and photochemical reaction pathways. These studies show that upon excitation, oxazole can undergo ring-opening to form nitrile ylide intermediates or ring-closure to bicyclic species. researchgate.net Such computational investigations into reaction dynamics provide a detailed picture of the transient species and energy barriers involved, which is often inaccessible through experimental means alone.

Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of 2-Bromo-4,5-dimethyloxazole. Both ¹H and ¹³C NMR are routinely employed to confirm the presence and connectivity of atoms within the molecule.

In ¹H NMR analysis of related dimethyloxazole structures, the methyl groups attached to the oxazole (B20620) ring typically exhibit singlets in the spectral region of δ 2.20-2.50 ppm. For instance, in a study of N-(4-(2,5-dimethyloxazol-4-yl)phenyl) derivatives, the methyl protons at positions 2 and 5 of the oxazole ring appeared as singlets at approximately δ 2.45 and 2.48-2.50 ppm, respectively. researchgate.net The aromatic protons on a connected phenyl ring would appear further downfield, generally between δ 7.00 and 8.00 ppm, with their multiplicity and exact chemical shifts dependent on the substitution pattern. researchgate.net

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. For dimethyloxazole-containing compounds, the methyl carbons typically resonate at approximately δ 10-15 ppm. mdpi.com The carbon atoms of the oxazole ring itself are found significantly further downfield, with the C=N carbon appearing around δ 160 ppm and the other ring carbons at varying positions depending on their electronic environment. mdpi.com The presence of the bromine atom on the oxazole ring in this compound would be expected to influence the chemical shifts of the adjacent carbons due to its electronegativity and anisotropic effects.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

For related bromo-substituted oxazole derivatives, the mass spectrum will characteristically show a pair of peaks for the molecular ion [M]+ and other bromine-containing fragments, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic signature is a key identifier for brominated compounds. For example, the molecular weight of a similar compound, 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole, is 296.21 g/mol . pharmaffiliates.com The mass spectrum of this compound would be expected to show a molecular ion peak consistent with its molecular formula, C₅H₆BrNO.

Liquid chromatography-mass spectrometry (LC-MS) is also a common technique, where the separation power of liquid chromatography is coupled with the detection capabilities of mass spectrometry. In studies involving the synthesis of dimethyloxazole derivatives, LC-MS has been used to identify reaction products and intermediates, with the mass-to-charge ratio (m/z) of the molecular ion plus a proton [M+H]⁺ often reported. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not detailed in the provided search results, the utility of this technique is well-documented for analogous bromo-substituted and oxazole-containing compounds. researchgate.netresearchgate.netacs.org For instance, the crystal structures of related bromo-substituted aryloxazoles have been fully elucidated, confirming their molecular geometry. researchgate.net The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. This technique was instrumental in confirming the structures of various bromo-substituted thiazoles and other heterocyclic systems, revealing details about intermolecular interactions such as halogen bonding. researchgate.net The crystal structure of a 2,4-dimethyl-oxazole derivative was also analyzed to understand its binding mode to a protein target. uzh.ch

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of synthesized this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

In the characterization of similar oxazole derivatives, HPLC is routinely used to ensure the purity of the final compounds, often requiring a purity of >95% or even >98.5% for biological testing or further synthetic steps. mdpi.comacs.org The analysis is typically performed using a chromatograph equipped with a UV-Vis detector. mdpi.com The choice of stationary phase (e.g., C18) and mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is optimized to achieve good separation of the target compound from any impurities or starting materials. The retention time of the compound is a characteristic property under a specific set of HPLC conditions. For more complex mixtures, reverse-phase HPLC is a common purification method. nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions involving this compound. It allows chemists to quickly determine if the starting materials have been consumed and if the desired product has been formed.

In synthetic procedures for related heterocyclic compounds, TLC is a standard practice. nih.gov For example, during Suzuki coupling reactions to produce biaryl compounds, TLC with a mobile phase such as a hexane:ethyl acetate (B1210297) mixture is used to follow the reaction's progress. nih.gov The spots on the TLC plate, corresponding to different compounds in the reaction mixture, are visualized under UV light or by staining. By comparing the retention factor (Rf) values of the spots to those of the starting materials and a reference standard of the product, a qualitative assessment of the reaction's status can be made. This technique is also used during the purification process, such as column chromatography, to identify the fractions containing the desired compound. evitachem.com

Applications and Emerging Research Directions of 2 Bromo 4,5 Dimethyloxazole

Role as a Versatile Building Block in Complex Molecule Synthesis

The 2-bromo-4,5-dimethyloxazole scaffold is a key intermediate in the construction of more complex molecular architectures. The bromine atom at the 2-position of the oxazole (B20620) ring is particularly susceptible to displacement and participation in cross-coupling reactions, making it an ideal handle for molecular elaboration. This reactivity allows for the introduction of a wide array of substituents, leading to a diverse library of oxazole-containing compounds.

The oxazole moiety itself is a significant structural unit found in numerous biologically active natural products and synthetic compounds. sci-hub.se The ability to use this compound as a precursor allows chemists to incorporate this important heterocycle into larger, more intricate molecules. For instance, the synthesis of various substituted 2-, 4-, and 5-bromooxazoles has been optimized for multigram scale production, highlighting their importance as multipurpose building blocks. sci-hub.seresearchgate.net

Contributions to Advanced Organic Synthesis

A significant contribution of this compound to advanced organic synthesis lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sci-hub.seresearchgate.net This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. In this context, the bromo-substituted oxazole acts as an electrophilic partner, reacting with a variety of organoboron compounds to yield 2-aryl- or 2-alkyl-4,5-dimethyloxazoles.

The utility of bromooxazoles in Suzuki-Miyaura cross-coupling has been demonstrated under parallel synthesis conditions, allowing for the rapid generation of a library of substituted oxazoles. sci-hub.seresearchgate.net While much of the literature focuses on related isomers like 4-(4-bromophenyl)-2,5-dimethyloxazole for creating biphenyl-substituted oxazoles, the principles are directly applicable. ijpsonline.comtandfonline.comcbijournal.com These reactions typically proceed with good yields and tolerate a range of functional groups on the coupling partner, showcasing the robustness of this synthetic strategy. ijpsonline.comtandfonline.com The use of nickel catalysts has also been explored for similar transformations of oxazole derivatives. tandfonline.com

Table 1: Examples of Cross-Coupling Reactions with Bromo-Oxazole Derivatives (Note: This table includes examples from closely related bromo-oxazole compounds to illustrate the synthetic potential of this compound)

| Bromo-Oxazole Reactant | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenylboronic acid | Pd(PPh₃)₂Cl₂ / K₂CO₃ | Biphenyl-substituted oxazole | ijpsonline.comcbijournal.com |

| 4-Substituted oxazole | Aryl bromide | Pd(PPh₃)₄ / CuI / KOH | 2,4-Disubstituted oxazole | ijpsonline.com |

| Bromooxazoles | Organoboron derivatives | Palladium catalyst | Substituted oxazoles | sci-hub.seresearchgate.net |

| Carboxylic acid / Amino acid | Boronic acid | Nickel catalyst | 2,4,5-Trisubstituted oxazole | tandfonline.com |

Applications in Material Science

The oxazole ring is not only important in biologically active molecules but also possesses properties that make it attractive for material science applications. researchgate.net

While direct studies on the use of this compound in polymer synthesis are not prevalent, the functionalization of polymers with oxazole and the closely related oxazoline (B21484) moieties is a well-established field. For example, oxazoline-functionalized initiators have been employed in Atom Transfer Radical Polymerization (ATRP) to create well-defined polymers like α-oxazolyl functionalized polystyrene. researchgate.net The oxazole group in these polymers can serve as a latent carboxylic acid, which can be revealed through hydrolysis, thereby modifying the polymer's properties.

Furthermore, oxazoline-containing monomers have been used in nickel-mediated polymerizations to create polymers with specific end-group functionalities. scispace.com A bromo-functionalized monomer containing a cyclic ester has been shown to act as an "inimer" (a compound that is both an initiator and a monomer) for ring-opening polymerization and ATRP, leading to the synthesis of graft copolymers. acs.org Given the reactivity of the bromine atom, it is conceivable that this compound could be similarly employed to either initiate polymerization or be incorporated as a functional side group in a polymer chain, which could then be further modified via cross-coupling reactions.

Trisubstituted oxazoles have been noted for their interesting photophysical properties, including scintillation and fluorescence switching, making them candidates for the development of advanced materials. chemrxiv.org The oxazole core can be a component of larger conjugated systems that exhibit fluorescence. For instance, a related bis-oxazoline compound has been utilized in fluorescence-based assays.

Polymer Synthesis and Functionalization

Intermediary in Agrochemistry and Fine Chemical Production

The oxazole heterocycle is a privileged scaffold in medicinal and agrochemical chemistry due to its diverse biological activities. researchgate.net Oxazole derivatives have wide potential applications as agrochemicals, including fungicides and pesticides. researchgate.netacs.org The ability to synthesize a variety of substituted oxazoles from this compound makes it a key intermediate in the discovery and production of new agrochemical agents.

In the realm of fine chemicals, particularly for the pharmaceutical industry, bromo-heterocycles are invaluable. A closely related compound, 2-[1-(4-Bromophenyl)-1-methylethyl]-4,5-dihydro-4,4-dimethyloxazoline, serves as a crucial intermediate in the synthesis of Bilastine, a non-sedating H1-antihistamine used for treating allergic rhinitis. chemicalbook.compharmaffiliates.com This highlights the role of such bromo-heterocyclic building blocks in the manufacturing of active pharmaceutical ingredients (APIs). Similarly, other related oxazoline derivatives are used as intermediates in the preparation of various drugs and pesticides. By analogy, this compound represents a key starting material for the synthesis of a range of fine chemicals, where the oxazole core is a desired structural feature and the bromo-substituent provides a convenient point for synthetic diversification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.